3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features an imidazole ring, a benzoyl group, and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the N-arylation of imidazole using hexadecyltrimethylammonium bromide as a catalyst . This is followed by the condensation of the resulting intermediate with various acetophenones . The final step involves the cyclization of the intermediate to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction of the benzoyl group yields benzyl derivatives.
Scientific Research Applications
3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities and cellular processes . Additionally, the compound may interact with proteins and nucleic acids, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole ring structure.
Etonitazene: An analgesic with a benzoyl group.
Omeprazole: An antiulcer agent with an imidazole ring.
Uniqueness
3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its combination of an imidazole ring, a benzoyl group, and an imidazolidine-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[1-[4-(imidazol-1-ylmethyl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-17-11-21-19(27)24(17)16-5-8-23(9-6-16)18(26)15-3-1-14(2-4-15)12-22-10-7-20-13-22/h1-4,7,10,13,16H,5-6,8-9,11-12H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTVGGSVRQCYGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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